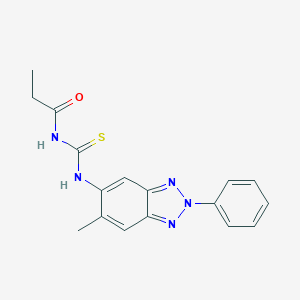
1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA typically involves the reaction of 6-methyl-2-phenyl-2H-benzotriazole with a suitable carbamothioylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity of the product. The final product is then purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Applications De Recherche Scientifique
1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used as a stabilizer in polymers and as a UV absorber in coatings and plastics.
Mécanisme D'action
The mechanism of action of 1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]hexanamide
- N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-furamide
Uniqueness
1-(6-METHYL-2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)-3-PROPANOYLTHIOUREA is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C17H17N5OS |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-[(6-methyl-2-phenylbenzotriazol-5-yl)carbamothioyl]propanamide |
InChI |
InChI=1S/C17H17N5OS/c1-3-16(23)19-17(24)18-13-10-15-14(9-11(13)2)20-22(21-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H2,18,19,23,24) |
Clé InChI |
QYTHHGJKQHZLFQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1C)C3=CC=CC=C3 |
SMILES canonique |
CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


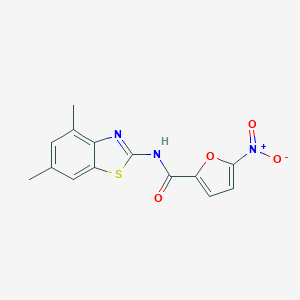
![N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B253004.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B253006.png)

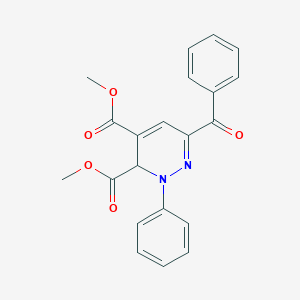
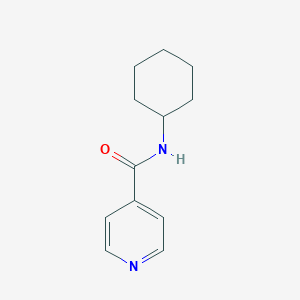
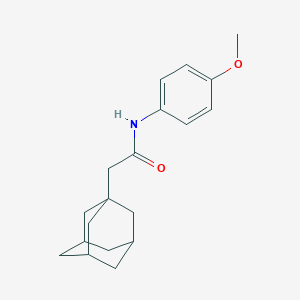

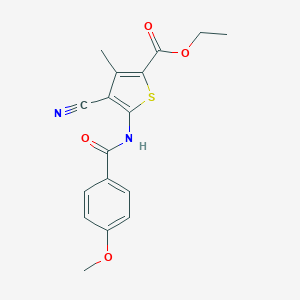
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B253024.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B253025.png)
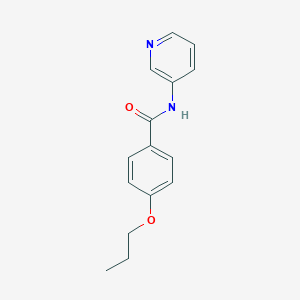
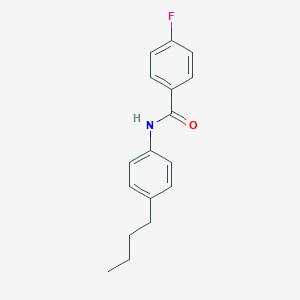
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B253030.png)
